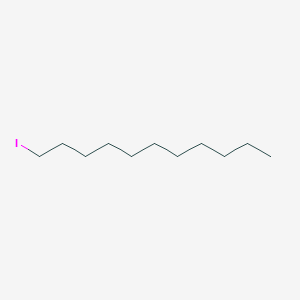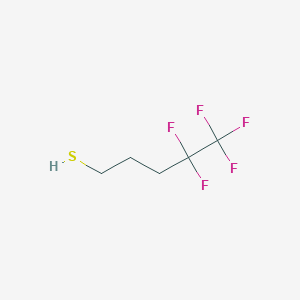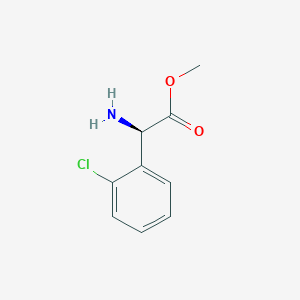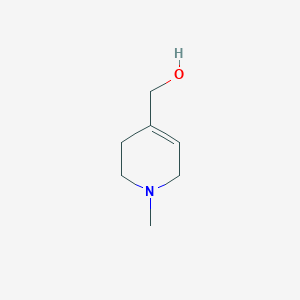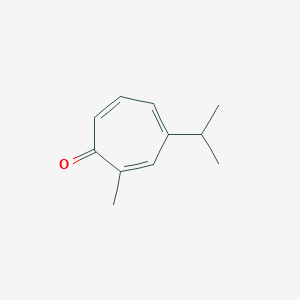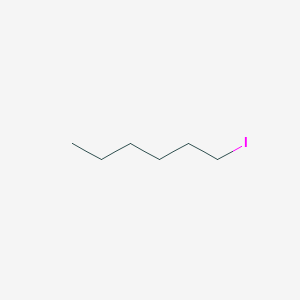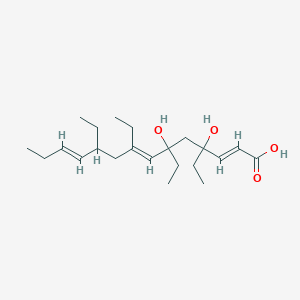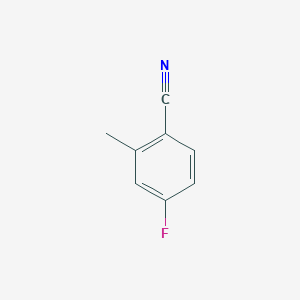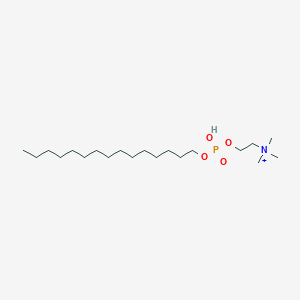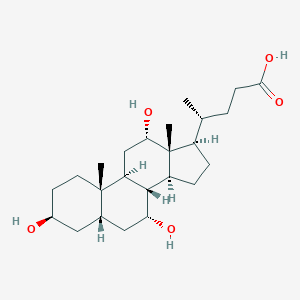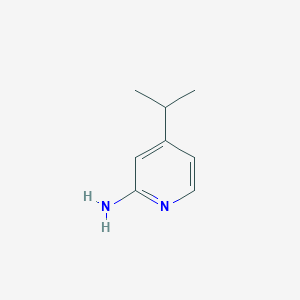![molecular formula C6H11NO2 B118593 N-[(2S)-3-oxobutan-2-yl]acetamide CAS No. 142924-42-3](/img/structure/B118593.png)
N-[(2S)-3-oxobutan-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-3-oxobutan-2-yl]acetamide, commonly known as NAA, is a chemical compound that has gained significant attention in the scientific research community. NAA is a derivative of the amino acid aspartic acid and is synthesized through a multistep process.
科学的研究の応用
NAA has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that NAA has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, NAA has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.
作用機序
The mechanism of action of NAA is not fully understood, but it is believed to involve the modulation of glutamate metabolism in the brain. Glutamate is an excitatory neurotransmitter that is involved in many neurological processes, including learning and memory. NAA may act to regulate the levels of glutamate in the brain, thereby improving cognitive function and reducing inflammation.
生化学的および生理学的効果
NAA has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of glutathione, a powerful antioxidant, in the brain. Additionally, NAA has been shown to increase the levels of ATP, the primary energy source for cells, in the brain. These effects may contribute to the neuroprotective properties of NAA.
実験室実験の利点と制限
One advantage of using NAA in lab experiments is that it is relatively easy to synthesize and purify. Additionally, NAA has been extensively studied, and its properties and effects are well understood. However, one limitation of using NAA in lab experiments is that it can be expensive to obtain in large quantities. Additionally, the mechanism of action of NAA is not fully understood, which may limit its potential applications.
将来の方向性
There are many potential future directions for research on NAA. One area of interest is the development of NAA-based therapeutics for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of NAA and its effects on glutamate metabolism in the brain. Finally, there is a need for more studies to determine the safety and efficacy of NAA in humans.
Conclusion
In conclusion, N-[(2S)-3-oxobutan-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community. It has potential therapeutic applications in various neurological disorders and has been shown to have neuroprotective effects and improve cognitive function in animal models. While there are limitations to using NAA in lab experiments, it remains a promising area of research for the future.
合成法
The synthesis of NAA involves a multistep process that begins with the reaction of aspartic acid with acetic anhydride. The product of this reaction is then treated with sodium borohydride to reduce the imide group to an amine. The final step involves the acetylation of the amine group with acetic anhydride to produce NAA.
特性
CAS番号 |
142924-42-3 |
|---|---|
製品名 |
N-[(2S)-3-oxobutan-2-yl]acetamide |
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
N-[(2S)-3-oxobutan-2-yl]acetamide |
InChI |
InChI=1S/C6H11NO2/c1-4(5(2)8)7-6(3)9/h4H,1-3H3,(H,7,9)/t4-/m0/s1 |
InChIキー |
IRVPUNRJDRXQBL-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)C)NC(=O)C |
SMILES |
CC(C(=O)C)NC(=O)C |
正規SMILES |
CC(C(=O)C)NC(=O)C |
同義語 |
Acetamide, N-(1-methyl-2-oxopropyl)-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)
